3-[(Phenylmethyl)thio]pyridine
Description
3-[(Phenylmethyl)thio]pyridine (CAS 69966-47-8) is a pyridine derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 3-position of the pyridine ring. This compound belongs to a class of sulfur-containing heterocycles with applications in medicinal chemistry and materials science. The benzylthio group imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .
Properties
CAS No. |
343944-91-2 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-benzylsulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2 |
InChI Key |
YKIYDUXESRJCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Phenylmethyl)thio]pyridine typically involves the nucleophilic substitution reaction of a pyridine derivative with a phenylmethylthio group. One common method involves the reaction of 3-chloropyridine with benzyl mercaptan in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of 3-[(Phenylmethyl)thio]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-[(Phenylmethyl)thio]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the pyridine ring or the phenylmethylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and phenylmethylthio derivatives.
Scientific Research Applications
3-[(Phenylmethyl)thio]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Phenylmethyl)thio]pyridine is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phenylmethylthio group can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The benzylthio group differentiates 3-[(Phenylmethyl)thio]pyridine from closely related pyridine derivatives. Key comparisons include:
Key Observations :
Physicochemical Properties
Limited direct data exist for 3-[(Phenylmethyl)thio]pyridine, but inferences can be drawn from analogs:
Notes:
- The nitro group in 2-(Benzylthio)-3-nitropyridine increases polarity but reduces thermal stability compared to non-nitrated analogs .
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